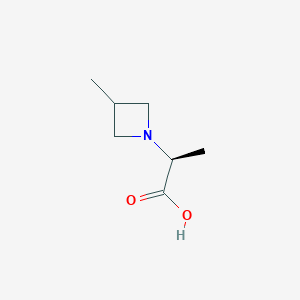

(S)-2-(3-methylazetidin-1-yl)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-(3-methylazetidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-3-8(4-5)6(2)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTJUDHSIVXGMU-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(C1)[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-(3-methylazetidin-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic applications and interactions with biological systems.

Chemical Structure and Properties

This compound features a unique azetidine ring structure, which contributes to its biological properties. The compound's molecular formula is CHNO, and it has a molecular weight of approximately 143.19 g/mol. The presence of the azetidine ring enhances its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antibacterial properties against various pathogens, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for related compounds have been reported to range between 1–8 µg/mL against Gram-positive bacteria .

- Enzyme Modulation : Compounds in this class may interact with enzymes, influencing metabolic pathways. For instance, fluorinated derivatives have shown enhanced binding affinities to enzyme active sites, which could be relevant for drug design.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

- Antibacterial Studies : A study focusing on the synthesis of new derivatives showed that related compounds exhibited significant activity against Gram-positive bacteria, with MIC values often below 4 µg/mL. Such findings suggest that modifications to the azetidine structure can enhance antibacterial potency .

- Pharmacokinetic Profiles : Research into pharmacokinetics has indicated that compounds similar to this compound may have favorable absorption and distribution characteristics, which are critical for their effectiveness as therapeutic agents .

- Cytotoxicity Assessments : In vitro tests have revealed that some derivatives possess cytotoxic effects on human cell lines, indicating a need for careful evaluation of their therapeutic windows. Compounds demonstrating high antibacterial activity also exhibited cytotoxicity, necessitating further studies to balance efficacy and safety .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

1.1 Potential as a Drug Candidate

(S)-2-(3-methylazetidin-1-yl)propanoic acid has been investigated for its potential as a prodrug in enhancing the pharmacokinetic properties of existing drugs. For example, it has been used to create prodrugs that improve blood-brain barrier (BBB) permeability for various therapeutic agents, including thyromimetics like sobetirome. In studies, prodrugs derived from this compound demonstrated significantly increased concentrations in the brain compared to their parent compounds, suggesting its utility in neuropharmacology .

1.2 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial targets effectively, making it a candidate for developing new antibiotics or adjuvants to enhance the efficacy of existing antibiotics against resistant strains .

3.1 Case Study: Prodrug Development

In a study focused on enhancing the delivery of sobetirome across the BBB, researchers synthesized this compound derivatives as prodrugs. These derivatives were tested in vivo in mouse models, showcasing improved brain-to-serum concentration ratios compared to sobetirome alone. The findings indicated that the prodrug approach could lead to more effective treatments for neurological disorders .

3.2 Case Study: Antimicrobial Activity Evaluation

Another investigation assessed the antimicrobial efficacy of this compound derivatives against Mycobacterium tuberculosis. The study reported that certain derivatives exhibited low minimum inhibitory concentrations (MIC), suggesting their potential as novel anti-tubercular agents .

Comparison with Similar Compounds

(S)-2-(3,3-Dimethylazetidin-1-yl)propanoic Acid

- Structure : Differs by an additional methyl group at the 3-position of the azetidine ring.

- CAS: 1932594-03-0 | Molecular Formula: C₉H₁₇NO₂

2-{[(3R)-3-Benzyl-3-(tert-Butoxycarbonylamino)-2-oxoazetidin-1-yl]-(S)-phenylacetamido}-2-methylpropanoic Acid (6d)

- Structure: Features a 2-oxoazetidinone ring with benzyl and tert-butoxycarbonylamino substituents.

- Impact : The 2-oxo group and bulky substituents likely alter solubility and metabolic stability compared to the simpler azetidine analog .

- Molecular Formula : C₂₈H₃₃N₃O₆

Heterocyclic Amino Acid Derivatives

(S)-2-Amino-3-(1H-Indazol-3-yl)propanoic Acid

- Structure : Replaces azetidine with an indazole ring.

- CAS : 53538-54-8 | Molecular Formula : C₁₀H₁₁N₃O₂

(S)-2-((3,3-Dimethyl-3,4-Dihydroisoquinolin-1-yl)Amino)Propanoic Acid

- Structure: Incorporates a dihydroisoquinoline moiety.

- Molecular Formula: Not explicitly provided (estimated C₁₄H₂₀N₂O₂).

Substituted Propanoic Acid Derivatives

(S)-2-(Benzyloxy)Propanoic Acid

- Structure : Replaces azetidine with a benzyloxy group.

- CAS : 100836-85-9 | Molecular Formula : C₁₀H₁₂O₃

(S)-2-Amino-3-(3-((Fluorosulfonyl)Oxy)Phenyl)Propanoic Acid (mFSY)

- Structure : Contains a fluorosulfonyloxy-phenyl group.

- Impact : The electron-withdrawing fluorosulfonyl group enhances reactivity, making it suitable for photoaffinity labeling in proteomics studies .

- Molecular Formula: C₁₀H₁₂FNO₅S

Research Implications and Limitations

- Stereochemical Sensitivity : The (S)-configuration in azetidine derivatives is crucial for chiral recognition in biological systems, but synthetic routes for enantiopure forms are underdeveloped .

- Data Gaps: Limited commercial availability and discontinuation of (S)-2-(3-methylazetidin-1-yl)propanoic acid hinder systematic studies .

- Structural Trends: Bulkier substituents (e.g., tert-butoxycarbonylamino) improve metabolic stability but reduce solubility, whereas electron-withdrawing groups (e.g., fluorosulfonyl) enhance reactivity .

Preparation Methods

Alkylation with Chiral Propanoic Acid Derivatives

- The nitrogen of 3-methylazetidine is reacted with (S)-2-bromopropanoic acid or its esters under basic conditions.

- Typical bases include potassium carbonate or sodium hydride.

- Solvents such as DMF or acetonitrile are used to facilitate the nucleophilic substitution.

- Reaction temperatures vary from ambient to reflux depending on the reactivity of the alkylating agent.

Hydrolysis and Purification

- If esters are used, subsequent hydrolysis under acidic or basic conditions yields the free acid.

- Purification is achieved via crystallization or preparative chromatography.

- Optical purity is confirmed by chiral HPLC or NMR using chiral shift reagents.

Route B: Azetidine Ring Construction via Cyclization

This method involves synthesizing the azetidine ring with the methyl substituent already installed, followed by functionalization at the nitrogen.

Cyclization of β-Amino Alcohols or Halides

- Starting from β-amino alcohols or halohydrins, intramolecular cyclization forms the azetidine ring.

- The methyl group at the 3-position can be introduced via alkylation prior to cyclization.

- Cyclization is typically promoted by base treatment (e.g., sodium hydride, potassium tert-butoxide) or via tosylation followed by nucleophilic substitution.

Introduction of the Propanoic Acid Side Chain

- After ring formation, the nitrogen is functionalized with a chiral propanoic acid derivative.

- Activation of the acid as an acid chloride or ester facilitates nucleophilic substitution.

- Conditions are optimized to prevent racemization and side reactions.

Catalytic and Enzymatic Methods

Recent advances include asymmetric catalytic methods and enzymatic resolutions to obtain the (S)-enantiomer with high enantiomeric excess.

- Asymmetric hydrogenation of prochiral intermediates using chiral catalysts.

- Enzymatic resolution of racemic mixtures using lipases or amidases to selectively hydrolyze one enantiomer.

These methods improve stereoselectivity and reduce the need for chiral starting materials.

Representative Experimental Data and Yields

| Method | Key Reagents | Conditions | Yield (%) | Enantiomeric Excess (ee) (%) | Notes |

|---|---|---|---|---|---|

| Direct alkylation of 3-methylazetidine with (S)-2-bromopropanoic acid ester | 3-methylazetidine, (S)-2-bromopropanoic acid methyl ester, K2CO3 | DMF, 60-80°C, 12 h | 65-75 | >95 | Requires careful control to avoid racemization |

| Cyclization of β-amino alcohol precursor followed by N-acylation | β-amino alcohol, tosyl chloride, base, (S)-2-chloropropanoic acid | Stepwise: RT to reflux, 8-16 h total | 55-70 | 90-98 | Multi-step, moderate yield |

| Enzymatic resolution of racemic azetidine propanoic acid | Racemic mixture, lipase, buffer pH 7.5 | 25-37°C, 24-48 h | 40-50 (resolved enantiomer) | >99 | High stereoselectivity, lower yield |

Analytical Techniques for Confirmation

- NMR Spectroscopy: 1H and 13C NMR confirm structure and substitution pattern.

- Chiral HPLC: Determines enantiomeric purity.

- Mass Spectrometry: Confirms molecular weight.

- Optical Rotation: Measures specific rotation to verify (S)-configuration.

Summary of Research Findings

- The direct alkylation method is straightforward but requires stringent control to maintain stereochemistry.

- Cyclization methods offer flexibility in substituent introduction but involve more steps.

- Enzymatic resolution provides excellent stereoselectivity but may have lower overall yield.

- No fluorination or other halogenation steps are involved in the preparation of this compound, distinguishing it from related fluorinated analogs such as 2,2-difluoro derivatives.

- The choice of method depends on available starting materials, desired scale, and purity requirements.

Q & A

Q. How should researchers report crystallographic data for this compound to ensure reproducibility?

- Methodological Answer :

- Deposit structures in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB).

- Include refinement details : , resolution limits, and B-factors (as in small-molecule crystallography ).

- Validate geometry : Use checkCIF/PLATON to flag outliers (e.g., bond angle deviations >5° ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.